molecular formula C16H13N3O4.2C10H8N2.Ru B1148288 BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY. CAS No. 136724-73-7

BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.

Cat. No. B1148288
M. Wt: 724.74
InChI Key:
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Description

Synthesis Analysis

The synthesis of derivatives of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” involves innovative methods that provide insight into complex molecular assembly. For example, efficient synthesis strategies for 1,2-Bis(2,2′-bipyridinyl)ethane ligands have been developed through oxidative coupling, demonstrating the compound's versatility and potential for forming complex structures (Lehn & Ziessel, 1988).

Molecular Structure Analysis

Structural characterizations of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives reveal intricate molecular architectures. X-ray diffraction studies have elucidated the complex structures, such as the synthesis and structural characterization of organic co-crystals, showcasing the diversity and complexity of the molecular frameworks that can be achieved (Kumaresan et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds exhibit notable features, such as unique fluorescence behavior upon complexation with novel derivatives, indicating potential applications in sensing and molecular recognition (Yu Liu et al., 2001). Furthermore, the cooperative multipoint recognition of organic dyes by bis(beta-cyclodextrin)s with 2,2'-bipyridine-4,4'-dicarboxy tethers underscores the compound's utility in supramolecular chemistry and dye complexation studies (Yu Liu et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as fluorescence and photoluminescence, are significantly influenced by their molecular structure. Studies have shown that these derivatives can exhibit strong violet emissions, highlighting their potential in optical and electronic applications (Pan et al., 2008).

Chemical Properties Analysis

The chemical properties analysis reveals the versatility of “BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY” derivatives in forming stable complexes with various ligands, demonstrating their utility in catalysis, material science, and medicinal chemistry. The detailed investigation of the electronic structure and spectra of linkage isomers of these derivatives and their redox series provides deep insights into their chemical behavior and reactivity (DelMedico et al., 2004).

Scientific Research Applications

Fluorescent Chemosensor for Copper(II)

Bis(2,2'-bipyridine)(4-methyl-2,2'-bipyridine-4'-carboxylic acid)ruthenium(II) complex has been utilized as a fluorescent chemosensor for detecting Cu(II) in solutions. This application is significant due to the sensor's ability to recognize Cu(II) based on the fluorescence quenching mechanism, offering a linear detection range and excellent selectivity over other metal cations (He et al., 2006).

Photophysical Properties in Ruthenium(II) Complexes

The compound plays a role in studying the redox and photophysical properties of bis(bipyridine)-bridged bimetallic ruthenium(II) complexes. These studies are pivotal in understanding the electron transfer dynamics and excited-state behaviors in such complexes (Baba et al., 1995).

Molybdenum Carbonyl Complexes as Anion Receptors

In the realm of anion recognition, bis(amide)bipyridine molybdenum carbonyl complexes demonstrate effective behavior in sensing various anions. This application contributes significantly to the development of selective and sensitive anion receptors in analytical chemistry (Ion et al., 2007).

Dye-Sensitized Solar Cells

The use of bis(bipyridine) complexes, especially those involving ruthenium, has been explored in the context of dye-sensitized solar cells. Their role in facilitating efficient charge-transfer and enhancing solar energy conversion underscores their importance in renewable energy technologies (Klein et al., 2004).

Cooperative Multipoint Recognition of Organic Dyes

Bis(bipyridine) compounds have been employed in the development of cooperative multipoint-recognition systems for organic dyes. These studies provide insights into molecular recognition mechanisms and potential applications in sensor development (Liu et al., 2001).

Inhibition of Choline Kinase α1

Research has indicated that certain bis(bipyridine) derivatives exhibit potential as inhibitors of choline kinase α1, a target in cancer treatment. This highlights the compound's relevance in medicinal chemistry and oncology research (Castro-Navas et al., 2015).

Photolabile Caging Groups for Amines

Bis(bipyridine) ruthenium(II) complexes have been synthesized as photolabile protecting groups for amines. This application is crucial in the field of biological chemistry, where controlled release of bioactive molecules is often required (Zayat et al., 2006).

Electrochemiluminescence Applications

These complexes have been employed in creating enhanced electrochemiluminescence (ECL) reagents, crucial for the development of sensitive biosensors and diagnostic tools (Wang et al., 2016).

Safety And Hazards

The safety data sheet for 4,4’-Bipyridine indicates that it is toxic if swallowed or in contact with skin . It is highly flammable and causes skin and eye irritation . It is recommended to avoid breathing mist or vapors, and to use only outdoors or in a well-ventilated area .

properties

CAS RN

136724-73-7

Product Name

BIS-(BIPYRIDIN)-4/'-METHYL-4-CARBOXYBIPY.

Molecular Formula

C16H13N3O4.2C10H8N2.Ru

Molecular Weight

724.74

Origin of Product

United States

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